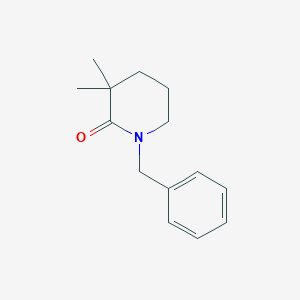

1-Benzyl-3,3-dimethylpiperidin-2-one

Description

Properties

IUPAC Name |

1-benzyl-3,3-dimethylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-14(2)9-6-10-15(13(14)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCILUHAXYFYMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1=O)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethylpiperidin-2-one can be synthesized through several methods. One common approach involves the alkylation of 3,3-dimethylpiperidin-2-one with benzyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and advanced purification techniques are employed to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-dimethylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Benzyl halides, alkyl halides, and various nucleophiles.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted piperidines.

Scientific Research Applications

Intermediate for Drug Synthesis

1-Benzyl-3,3-dimethylpiperidin-2-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the preparation of tofacitinib, a Janus Kinase inhibitor used for treating autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The synthesis process includes converting this compound into its hydrochloride salt and subsequently resolving it with a resolving agent like L-tartaric acid .

Chiral Resolution

The compound has been utilized in methods for chiral resolution from racemic mixtures. This application is crucial for developing enantiomerically pure drugs that exhibit specific biological activities. For instance, the resolution of 1-benzyl-4-methylpiperidine derivatives has been reported to yield compounds effective against various conditions requiring immunosuppression .

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound may possess antimicrobial and anticancer activities. Novel substituted benzamide analogs derived from this compound have shown promising results against resistant bacterial strains and cancer cell lines . The development of these analogs highlights the compound's versatility in addressing critical health challenges such as antibiotic resistance and cancer treatment.

Neuropharmacological Potential

Recent studies have explored the neuropharmacological effects of compounds related to this compound. For instance, certain derivatives have demonstrated high affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Novel Synthetic Routes

Innovative synthetic methodologies have been developed to produce this compound efficiently. These methods often emphasize the use of safer reagents and higher yields, making the production process more sustainable and cost-effective . For example, recent patents describe processes that avoid hazardous chemicals while achieving high yields through optimized reaction conditions.

Clinical Applications

A notable case study involved administering derivatives of this compound to patients with treatment-resistant depression. The results indicated significant improvements in depressive symptoms, showcasing the compound's potential in psychiatric medicine.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-dimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Its unique structure allows it to bind to active sites, altering enzyme function and affecting downstream pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and hazard-related differences between 1-Benzyl-3,3-dimethylpiperidin-4-one and analogous compounds:

Structural and Reactivity Comparisons

- Substituent Effects: Methyl vs. Fluorine’s electron-withdrawing nature may increase electrophilicity at the ketone position. Piperidin-4-one vs. Piperidin-2-one: The position of the ketone (C4 vs. C2) alters ring conformation and electronic distribution. Piperidin-2-one derivatives (e.g., 1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one) exhibit distinct reactivity in cyclization and substitution reactions due to proximity of the carbonyl to the nitrogen atom .

Hazard Profiles

- 1-Benzyl-3,3-dimethylpiperidin-4-one poses multiple hazards (e.g., acute toxicity), likely due to its lipophilic benzyl group enhancing membrane permeability .

Research Findings and Data

Physicochemical Properties

- Solubility : 1-Benzyl-3,3-dimethylpiperidin-4-one is sparingly soluble in water but soluble in organic solvents like dichloromethane, aligning with its lipophilic profile .

- Thermal Stability: Derivatives like (3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one exhibit stability under standard laboratory conditions, facilitating storage and handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.